2,5-DIMETHYL-N-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1-BENZENESULFONAMIDE
Overview
Description
2,5-DIMETHYL-N-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1-BENZENESULFONAMIDE is a complex organic compound that features a sulfonamide group attached to a benzenesulfonamide backbone This compound is notable for its unique structural properties, which include a pyrrole ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DIMETHYL-N-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common method involves the initial formation of the pyrrole ring, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and pH, which are critical for optimizing the synthesis and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2,5-DIMETHYL-N-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2,5-DIMETHYL-N-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1-BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,5-DIMETHYL-N-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1-BENZENESULFONAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethyl-1H-pyrrole: Shares the pyrrole ring structure but lacks the sulfonamide group.
N-phenylbenzenesulfonamide: Contains the sulfonamide group but lacks the pyrrole ring.
3-(1H-pyrrol-1-yl)phenyl derivatives: Similar in structure but with different substituents on the phenyl ring.
Uniqueness
What sets 2,5-DIMETHYL-N-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1-BENZENESULFONAMIDE apart is its combination of the pyrrole ring and the sulfonamide group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,5-dimethyl-N-[1-(3-pyrrol-1-ylphenyl)ethyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-15-9-10-16(2)20(13-15)25(23,24)21-17(3)18-7-6-8-19(14-18)22-11-4-5-12-22/h4-14,17,21H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPQRAOSOLMTHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC(C)C2=CC(=CC=C2)N3C=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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